Rubusoside

Drug Delivery Micellar Solubilization Clofazimine Formulation

Rubusoside (CAS 64849-39-4) is a differentiated steviol glycoside for preclinical formulation. Versus stevioside, it achieves a 2400-fold clofazimine solubility enhancement (2.06 mg/mL) and a 3.2× higher drug loading. Paclitaxel supersaturation reaches 6 mg/mL with an 88% improved oral bioavailability versus Taxol®. For EGCG-enriched products, it delivers the highest polyphenol solubility (345 mg/mL) among its class. Its ~100× sucrose sweetness enables precise dose titration, while its taste-masking of bitter actives is patent-claimed. Specify Rubusoside when maximizing drug loading, minimizing surfactant toxicity, or requiring moderate sweetness intensity is critical.

Molecular Formula C32H50O13
Molecular Weight 642.7 g/mol
CAS No. 64849-39-4
Cat. No. B1680263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubusoside
CAS64849-39-4
SynonymsUNII-TCV5K3M3GX; 
Molecular FormulaC32H50O13
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1
InChIKeyYWPVROCHNBYFTP-OSHKXICASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rubusoside CAS 64849-39-4: Scientific Identity and Baseline Characteristics for Procurement Decisions


Rubusoside (CAS 64849-39-4) is a natural non-caloric steviol glycoside diterpene sweetener, primarily isolated from Rubus suavissimus S. Lee (Chinese sweet tea) leaves, with a molecular formula of C₃₂H₅₀O₁₃ and a molecular weight of 642.73 g/mol [1]. It is a β-D-glucosyl ester of steviol monoglucoside, sharing structural similarity with stevioside and rebaudioside A but distinguished by its single glucose unit at the C-13 position [2]. Rubusoside exhibits amphiphilic properties that confer unique solubilization capabilities, in addition to its sweetening function, which forms the basis for its differentiation from in-class compounds [3].

Rubusoside Procurement: Why Generic Steviol Glycoside Substitution Introduces Unquantified Performance Risk


Interchanging Rubusoside with stevioside or rebaudioside A without empirical verification introduces uncontrolled variability in critical performance parameters: solubility enhancement capacity, micelle formation efficiency, and oral bioavailability modulation. While all three are steviol glycosides, their differential glucosylation patterns dictate distinct amphiphilic properties and critical micelle concentrations (CMCs) [1]. A direct comparative study demonstrates that Rubusoside achieves a 2400-fold enhancement in aqueous clofazimine solubility compared to stevioside's more modest increase [2]. Furthermore, absolute oral bioavailability of Rubusoside is established at ~1% in mice [3], whereas stevioside exhibits significantly higher systemic exposure—substitution without pharmacokinetic consideration would alter drug delivery outcomes. These quantifiable performance gaps preclude simple one-to-one substitution in formulation-sensitive applications.

Rubusoside Quantitative Differentiation Evidence: Head-to-Head Performance Metrics Against Stevioside and Rebaudioside A


Rubusoside vs. Stevioside: 3.2-Fold Superior CFZ Solubilization and Lower Critical Micelle Concentration

In a direct head-to-head comparative study, Rubusoside (RUB) at 60 mg/mL enhanced clofazimine (CFZ) aqueous solubility to 2.06 mg/mL, representing a 2400-fold increase over intrinsic CFZ solubility, whereas stevioside (STE) at 50 mg/mL achieved only 0.64 mg/mL [1]. The critical micelle concentration (CMC) for RUB was 4.88 ± 0.06 mmol/L, lower than STE's CMC of 5.20 ± 0.04 mmol/L [1]. Independently, RUB CMC is reported as 0.18 mmol/L (0.116 mg/mL) in water [2], while STE CMC is 12.0 mg/mL [3].

Drug Delivery Micellar Solubilization Clofazimine Formulation

Rubusoside vs. Stevioside and Rebaudioside A: Differential EGCG Solubility Enhancement (345 mg/mL vs. 312-341 mg/mL)

A direct comparative study assessed four steviol glucosides for their capacity to enhance the water solubility of epigallocatechin gallate (EGCG). At 10% (w/v) concentration, Rubusoside (Ru) increased EGCG solubility to 345 mg/mL, surpassing stevioside (Ste, 312 mg/mL), stevioside glucosides (SG, 320 mg/mL), and rebaudioside A (RebA, 341 mg/mL) [1].

Nutraceutical Formulation Polyphenol Solubilization EGCG Delivery

Rubusoside Sweetness Intensity: Quantified at ~100× Sucrose, Distinct from Stevioside (150-250×) and Rebaudioside A (200-300×)

Sensory evaluation of ent-kaurane diterpene glycosides established that Rubusoside tastes approximately 100 times sweeter than sucrose, whereas stevioside exhibits 150–250× sweetness and rebaudioside A 200–300× sweetness relative to sucrose [1]. Temporal dynamic analysis further reveals that Rubusoside and stevioside share similar immediate bitterness and lingering aftertaste profiles, in contrast to rebaudioside A's cleaner taste [2].

Sweetener Development Taste Modulation Caloric Reduction

Rubusoside Absolute Oral Bioavailability: 1.0% in Mice, Contrasting with Stevioside's ~20% Bioavailability

UPLC-MS/MS analysis of mouse plasma following oral administration of Rubusoside at 10 mg/kg and 20 mg/kg revealed absolute oral bioavailability values of 1.00% and 0.98%, respectively [1]. In contrast, stevioside's absolute oral bioavailability in rats is reported at approximately 20% [2]. This 20-fold difference in systemic exposure has direct implications for oral formulation strategies where the glycoside itself is the active or a delivery vehicle component.

Pharmacokinetics Oral Bioavailability Preclinical Formulation

Rubusoside-Paclitaxel Nano-Micelles: 1.5× Higher Cmax and 88% Increased Relative Oral Bioavailability vs. Taxol®

Paclitaxel solubilized in Rubusoside nano-micelles achieved a supersaturated concentration of 6 mg/mL (60,000× over intrinsic 0.1 µg/mL). In a rodent pharmacokinetic study, Rubusoside-paclitaxel micelles increased maximum blood concentration (Cmax) by 1.5-fold, shortened Tmax from 1.7 h to 0.8 h, and enhanced relative oral bioavailability by 88% compared to Cremophor/alcohol-solubilized Taxol® [1].

Cancer Chemotherapy Oral Paclitaxel Delivery Nanomicellar Formulation

Rubusoside Taste Masking Patent: Demonstrated Bitter/ Astringent Suppression in Orally Consumable Preparations

Patent US20160213043A1 (Symrise AG) discloses the use of Rubusoside and Rubus suavissimus extracts for masking, reducing, or suppressing bitter, sour, and/or astringent taste impressions in orally consumable preparations. While quantitative suppression data are not publicly disclosed in the patent abstract, the granted claims establish Rubusoside's recognized functional role as a taste modulator distinct from its primary sweetening function [1]. This property is not claimed for stevioside or rebaudioside A in the same context.

Flavor Modulation Taste Masking Functional Foods

Rubusoside: Highest-Impact Application Scenarios Based on Quantified Differentiation Evidence


Oral Formulation of Poorly Water-Soluble Drugs Requiring High Loading and Surfactant-Free Delivery

Rubusoside's demonstrated ability to enhance clofazimine solubility 2400-fold to 2.06 mg/mL—3.2× higher than stevioside—and achieve paclitaxel supersaturation to 6 mg/mL with 1.5× higher Cmax and 88% improved relative oral bioavailability compared to Taxol® [1] [2] makes it a superior solubilizer for lipophilic drug candidates. Procurement for preclinical oral formulation development should prioritize Rubusoside over stevioside or rebaudioside A when maximizing drug loading and minimizing surfactant toxicity are critical.

High-Concentration EGCG Nutraceutical and Functional Beverage Formulations

In direct comparison with stevioside (312 mg/mL), stevioside glucosides (320 mg/mL), and rebaudioside A (341 mg/mL), Rubusoside achieved the highest EGCG water solubility (345 mg/mL) [3]. Procurement for EGCG-enriched products requiring maximum polyphenol concentration should select Rubusoside to optimize loading and minimize precipitation risk.

Sweetener Applications Requiring Precise Sweetness Intensity Calibration (100× Sucrose Equivalent)

Rubusoside's sweetness intensity of ~100× sucrose is quantifiably lower than stevioside (150–250×) and rebaudioside A (200–300×) [4]. This intermediate potency enables finer dose titration in low-calorie formulations and reduces oversweetening risk in applications where moderate sweetness is desired. Procurement should specify Rubusoside when a less intense steviol glycoside sweetener is required.

Taste-Masked Oral Consumables Requiring Bitter/Astringent Suppression

The Symrise patent explicitly claims Rubusoside's utility in reducing or suppressing bitter, sour, and astringent taste impressions [5]. This functional differentiation supports procurement for formulations containing bitter actives (e.g., certain pharmaceuticals, functional ingredients) where taste masking is a primary requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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